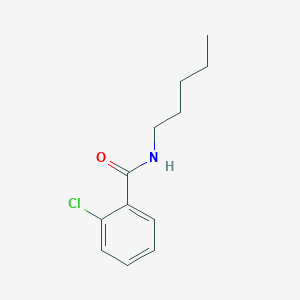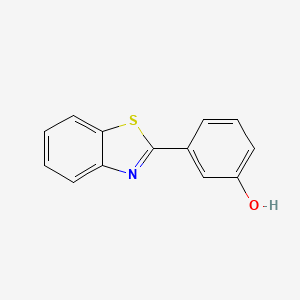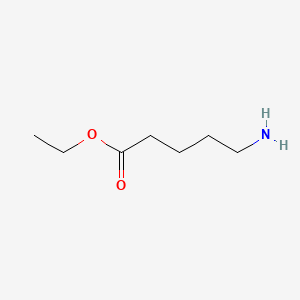
(2-羟基-3,3-二甲基-2H-1-苯并呋喃-5-基)甲磺酸酯
描述
Synthesis Analysis
BPS can be synthesized through various methods, including the reaction of benzofuran-5-carboxylic acid with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide, resulting in the formation of BPS.Molecular Structure Analysis
BPS has the molecular formula C11H14O5S and a molecular weight of 258.29 g/mol . The InChI key is KNHJTPLSWOEZHZ-UHFFFAOYSA-N.Chemical Reactions Analysis
The most pertinent and often employed strategies involve the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R- (phenoxy)alkyl ketones .Physical And Chemical Properties Analysis
BPS is a white crystalline powder that is odorless and soluble in water. It has a melting point of approximately 232-236 °C and a boiling point of approximately 446.4 °C. It has a pKa value of 12.24.科学研究应用
Enantioselective Studies
Ethofumesate-2-hydroxy is one of the main metabolites of ethofumesate, a chiral herbicide . It is crucial in performing enantioselective pharmacokinetic and metabolism studies . The stereolability of susceptible molecules, such as Ethofumesate-2-hydroxy, should be evaluated for these studies .
Dynamic High-Performance Liquid Chromatography (DHPLC)
Dynamic high-performance liquid chromatography experiments are performed to evaluate the ethofumesate-2-hydroxy enantiomerization process on-column . DHPLC is advantageous when comparing to the traditional off-column approach because the latter is laborious, requires strongly enriched enantiomer preparations, and is more expensive .
Understanding Enantiomerization Process
The thermodynamic results from the DHPLC experiments help understand that ethofumesate-2-hydroxy enantiomerization is a bimolecular process assisted by acid and base catalysis . The enantiomerization barrier determined suggested that ethofumesate-2-hydroxy single enantiomers may undergo extensive racemization at ambient temperature .
Herbicide Application
Ethofumesate-2-hydroxy is a metabolite of ethofumesate, a pre- and post-emergence selective herbicide for grasses and broad-leaved weed control . It is used in various crops such as sugar beet, red beet, fodder beet, onions, garlic, shallots, carrots, grass seed crops, and oilseed poppies .
Environmental Impact
Ethofumesate-2-hydroxy, being a metabolite of ethofumesate, contributes to the environmental impact of the herbicide. Ethofumesate is moderately mobile in the environment and so may leach to groundwaters . It is not usually persistent in soil systems .
Groundwater Contaminant Detection
Ethofumesate-2-hydroxy can be detected in groundwater as a micropollutant . This makes it relevant in environmental monitoring and pollution control studies .
Regulatory Compliance
Understanding the properties and impacts of Ethofumesate-2-hydroxy is important for regulatory compliance. For instance, the United States Environmental Protection Agency (USEPA) addresses the subject of chiral compounds during the risk assessment step .
作用机制
Target of Action
Ethofumesate-2-hydroxy, also known as (2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate, is a metabolite of the herbicide ethofumesate As a metabolite of ethofumesate, it may share similar targets, which include various enzymes involved in plant growth and development .
Mode of Action
Ethofumesate, the parent compound, is known to inhibit plant growth by interfering with the plant’s enzymatic systems
Biochemical Pathways
As a metabolite of ethofumesate, it may impact similar pathways, including those involved in plant growth and development
Pharmacokinetics
Ethofumesate-2-hydroxy is one of the main metabolites of ethofumesate, a chiral herbicide . In order to perform enantioselective pharmacokinetic and metabolism studies, the stereolability of susceptible molecules should be evaluated . The thermodynamic results suggest that Ethofumesate-2-hydroxy enantiomerization is a bimolecular process assisted by acid and base catalysis . The enantiomerization barrier determined suggests that Ethofumesate-2-hydroxy single enantiomers may undergo extensive racemization at ambient temperature .
Result of Action
As a metabolite of ethofumesate, it may share similar effects, which include inhibiting plant growth by interfering with the plant’s enzymatic systems .
Action Environment
Ethofumesate, the parent compound of Ethofumesate-2-hydroxy, is moderately soluble in water and highly soluble in many organic solvents . It is moderately mobile in the environment and so may leach to groundwaters . These properties may influence the action, efficacy, and stability of Ethofumesate-2-hydroxy in the environment.
未来方向
The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Therefore, there is a need to collect the latest information in this promising area . This study systematically provides a comprehensive report on current developments in benzofuran-based compounds as antimicrobial agents and is also helpful for the researchers working on a substitution pattern around the nucleus, with an aim to help medicinal chemists to develop structure activity relationships (SAR) on these derivatives as antimicrobial drugs .
属性
IUPAC Name |
(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5S/c1-11(2)8-6-7(16-17(3,13)14)4-5-9(8)15-10(11)12/h4-6,10,12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHJTPLSWOEZHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC2=C1C=C(C=C2)OS(=O)(=O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201028504 | |
| Record name | (2-Hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl methanesulfonate | |
CAS RN |
26322-82-7 | |
| Record name | (2-Hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B3342532.png)










![[(3R,6S)-7-oxo-6-[[(E,2R,3R,4S,5R)-3,4,5-trihydroxy-2-methoxy-8,8-dimethylnon-6-enoyl]amino]azepan-3-yl] cyclohexanecarboxylate](/img/structure/B3342628.png)
![(4-((4-Butylphenyl)(4'-((4-butylphenyl)(phenyl)amino)-[1,1'-biphenyl]-4-yl)amino)phenyl)methanol](/img/structure/B3342634.png)
